MC-Val-Cit-PAB-retapamulin
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Overview
Description
MC-Val-Cit-PAB-retapamulin is a drug-linker conjugate used in antibody-drug conjugates (ADC) that exhibits potent antitumor activity. It employs retapamulin, a ribosome inhibitor, connected via the ADC linker MC-Val-Cit-PAB . This compound is designed to deliver cytotoxic agents specifically to cancer cells, minimizing damage to healthy tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MC-Val-Cit-PAB-retapamulin involves multiple steps, starting with the preparation of the linker MC-Val-Cit-PAB. This linker is a bifunctional cathepsin-cleavable linker used in the construction of ADCs . The maleimide functionality of the linker allows for bioconjugation to thiols in monoclonal antibodies, while the benzyl alcohol can be used for constructing carbamate linkages with amine-containing payloads .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis of the linker and subsequent conjugation with retapamulin. The process requires stringent control of reaction conditions to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
MC-Val-Cit-PAB-retapamulin undergoes several types of chemical reactions, including:
Cleavage Reactions: The Val-Cit dipeptide motif is designed to be a substrate for cathepsin B and related enzymes in tumor lysosomes.
Bioconjugation Reactions: The maleimide functionality allows for bioconjugation to thiols in monoclonal antibodies.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Cathepsin B: An enzyme that cleaves the Val-Cit dipeptide motif.
Thiols: Used for bioconjugation with the maleimide functionality.
Major Products Formed
The major products formed from the reactions involving this compound include the cleaved linker and the released cytotoxic agent, retapamulin .
Scientific Research Applications
MC-Val-Cit-PAB-retapamulin has several scientific research applications, including:
Mechanism of Action
MC-Val-Cit-PAB-retapamulin exerts its effects by inhibiting the initiation of protein synthesis. Retapamulin binds to a specific site on the 50S subunit of bacterial ribosomes, involving ribosomal protein L3 and the peptidyl transferase center . The Val-Cit-PAB linker is cleaved by cathepsin B in tumor lysosomes, releasing the cytotoxic agent retapamulin inside the target cell .
Comparison with Similar Compounds
Similar Compounds
MC-Val-Cit-PAB-MMAE: Another ADC linker that employs the Val-Cit dipeptide motif and is used in several approved ADCs.
MC-Val-Cit-PAB-SN38: A similar linker used in ADCs targeting different cytotoxic agents.
Uniqueness
MC-Val-Cit-PAB-retapamulin is unique due to its specific use of retapamulin as the cytotoxic agent, which targets bacterial ribosomes and inhibits protein synthesis . This makes it particularly effective in targeting cancer cells with minimal off-target effects .
Properties
Molecular Formula |
C58H86N7O10S+ |
---|---|
Molecular Weight |
1073.4 g/mol |
IUPAC Name |
[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[(1R,5S)-8-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C58H85N7O10S/c1-9-56(6)32-45(57(7)36(4)24-26-58(37(5)52(56)71)27-25-44(66)51(57)58)75-49(70)34-76-42-30-40-20-21-41(31-42)65(40,8)33-38-16-18-39(19-17-38)61-53(72)43(14-13-28-60-55(59)74)62-54(73)50(35(2)3)63-46(67)15-11-10-12-29-64-47(68)22-23-48(64)69/h9,16-19,22-23,35-37,40-43,45,50-52,71H,1,10-15,20-21,24-34H2,2-8H3,(H5-,59,60,61,62,63,67,72,73,74)/p+1/t36-,37+,40-,41+,42?,43+,45-,50+,51+,52+,56-,57+,58+,65?/m1/s1 |
InChI Key |
JYMCVUUKLDZABV-FWUPZJIZSA-O |
Isomeric SMILES |
C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC4C[C@H]5CC[C@@H](C4)[N+]5(C)CC6=CC=C(C=C6)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN7C(=O)C=CC7=O)C |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CC5CCC(C4)[N+]5(C)CC6=CC=C(C=C6)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN7C(=O)C=CC7=O)C |
Origin of Product |
United States |
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